GS-829845

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

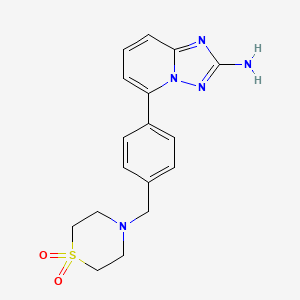

IUPAC Name |

5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJAVQGRJEEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257705-09-1 | |

| Record name | GS-829845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of GS-829845 as the Primary Active Metabolite of Filgotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (formerly GLPG0634) is an oral, preferential inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines. It is approved for the treatment of certain inflammatory diseases. Following oral administration, Filgotinib is rapidly and extensively metabolized to its primary and major active metabolite, GS-829845. This technical guide provides an in-depth overview of the formation, pharmacokinetic profile, and pharmacodynamic activity of this compound, highlighting its crucial role in the overall therapeutic effect of Filgotinib.

Metabolic Pathway of Filgotinib to this compound

Filgotinib undergoes significant metabolism to form this compound. This biotransformation is primarily mediated by carboxylesterase 2 (CES2), with a minor contribution from carboxylesterase 1 (CES1).[1] CES2 is predominantly found in the intestine, with lower expression in the liver, while CES1 is mainly expressed in the liver.[2] The metabolic reaction involves the hydrolysis of the cyclopropylcarboxamide moiety of Filgotinib.

Caption: Metabolic conversion of Filgotinib to its active metabolite, this compound.

Pharmacokinetic Properties

Both Filgotinib and this compound exhibit distinct pharmacokinetic profiles. While Filgotinib is rapidly absorbed, its metabolite, this compound, has a longer half-life and significantly higher systemic exposure.[2]

Table 1: Pharmacokinetic Parameters of Filgotinib and this compound in Humans

| Parameter | Filgotinib | This compound | Reference |

| Tmax (median, hours) | 2-3 | 5 | [1] |

| Terminal Half-life (hours) | ~7 | ~19 | [1] |

| Systemic Exposure (AUC) | Lower | ~16- to 20-fold higher than Filgotinib | |

| Plasma Protein Binding | 55-59% | 39-44% | |

| Primary Route of Elimination | Metabolism | Renal |

Pharmacodynamic Activity: Inhibition of the JAK-STAT Pathway

Filgotinib and this compound exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signal transduction of many cytokines implicated in inflammatory diseases, such as IL-6 and interferons. By preferentially inhibiting JAK1, Filgotinib and its metabolite block the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of pro-inflammatory genes. This compound has a similar JAK1 selectivity profile to Filgotinib but is approximately 10-fold less potent in vitro. However, its significantly higher systemic exposure contributes substantially to the overall pharmacodynamic effect of the drug.

Caption: Inhibition of the JAK-STAT signaling pathway by Filgotinib and this compound.

Experimental Protocols

In Vitro Metabolism of Filgotinib

Objective: To determine the metabolic stability of Filgotinib and identify its metabolites in human liver microsomes.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing Filgotinib (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C with gentle shaking.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.

-

Analysis: The disappearance of Filgotinib and the formation of this compound are monitored by LC-MS/MS.

Quantification of Filgotinib and this compound in Plasma by LC-MS/MS

Objective: To simultaneously quantify the concentrations of Filgotinib and this compound in plasma samples.

Methodology:

-

Sample Preparation: To a 50 µL plasma sample, add a protein precipitation agent (e.g., methanol) containing an internal standard.

-

Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.

-

Reconstitution: Reconstitute the dried extract in the mobile phase.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., Shim-pack Scepter C18-120).

-

Mobile Phase: A gradient of water and methanol with 0.1% formic acid.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometric Detection:

-

Instrument: A triple quadrupole mass spectrometer (e.g., QTRAP 4500).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Filgotinib, this compound, and the internal standard.

-

Caption: Workflow for the quantification of Filgotinib and this compound in plasma by LC-MS/MS.

Whole Blood Phospho-STAT1 (pSTAT1) Flow Cytometry Assay

Objective: To assess the pharmacodynamic activity of Filgotinib and this compound by measuring the inhibition of cytokine-induced STAT1 phosphorylation.

Methodology:

-

Blood Collection: Collect whole blood in heparin-containing tubes.

-

In Vitro Treatment: Incubate whole blood with various concentrations of Filgotinib, this compound, or vehicle control.

-

Cytokine Stimulation: Stimulate the blood samples with a cytokine that signals through JAK1, such as interferon-alpha (IFN-α) or interleukin-6 (IL-6), to induce STAT1 phosphorylation.

-

Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow for intracellular antibody staining.

-

Antibody Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like lymphocytes and monocytes) and an antibody specific for the phosphorylated form of STAT1 (pSTAT1).

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the pSTAT1 signal within the defined immune cell populations.

-

Data Analysis: Determine the concentration-dependent inhibition of cytokine-induced pSTAT1 by Filgotinib and this compound.

Conclusion

This compound is the major and active metabolite of Filgotinib, playing a pivotal role in its overall clinical efficacy. While less potent than the parent compound, its significantly higher and sustained systemic exposure ensures prolonged target engagement with JAK1. A thorough understanding of the metabolic pathway, pharmacokinetic profiles, and pharmacodynamic effects of both Filgotinib and this compound is essential for the continued development and clinical application of this therapeutic agent. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical assessment of Filgotinib and other JAK inhibitors.

References

GS-829845 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a Janus kinase 1 (JAK1) preferential inhibitor. While this compound also exhibits a preferential inhibition of JAK1, it is approximately 10-fold less potent than its parent compound, Filgotinib.[1][2][3][4] However, this compound possesses a significantly longer half-life and demonstrates higher systemic exposure in comparison to Filgotinib, contributing substantially to the overall therapeutic effect.[3] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C17H19N5O2S and a molecular weight of 357.43 g/mol . Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[(4-{2-amino-\triazolo[1,5-a]pyridin-5-yl}phenyl)methyl]-1λ⁶-thiomorpholine-1,1-dione |

| Molecular Formula | C17H19N5O2S |

| Molecular Weight | 357.43 g/mol |

| CAS Number | 1257705-09-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Pharmacological Properties

Mechanism of Action

This compound, like its parent compound Filgotinib, is a selective inhibitor of Janus kinase 1 (JAK1). The JAK family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. These signaling pathways, collectively known as the JAK-STAT signaling pathway, are pivotal in regulating immune responses and inflammatory processes. By preferentially inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines that are dependent on JAK1.

In Vitro Activity

The inhibitory activity of this compound against JAK1 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 11.9 µM. While it is established that this compound is a preferential JAK1 inhibitor, specific IC50 values for its activity against JAK2, JAK3, and TYK2 are not as readily available in the public domain as those for Filgotinib. For comparison, Filgotinib exhibits IC50 values of 10 nM, 28 nM, 810 nM, and 116 nM for JAK1, JAK2, JAK3, and TYK2, respectively. This highlights the significantly higher potency of the parent compound.

The table below summarizes the known in vitro inhibitory activities.

| Compound | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 |

| This compound | 11.9 µM | Not Reported | Not Reported | Not Reported |

| Filgotinib | 10 nM | 28 nM | 810 nM | 116 nM |

Pharmacokinetics

This compound is formed from Filgotinib primarily through the action of the enzyme carboxylesterase 2 (CES2). It exhibits a longer terminal half-life (approximately 19-27 hours) compared to Filgotinib (approximately 5-11 hours). This longer half-life, combined with its substantial formation, results in a systemic exposure (Area Under the Curve, AUC) that is approximately 16- to 20-fold higher than that of the parent compound. The primary route of elimination for this compound is renal.

| Pharmacokinetic Parameter | This compound | Filgotinib |

| Terminal Half-life (t½) | ~19 - 27 hours | ~5 - 11 hours |

| Systemic Exposure (AUC) | ~16-20x higher than Filgotinib | - |

| Primary Route of Elimination | Renal | Metabolism |

Experimental Protocols

In Vivo Solution Preparation

A common protocol for preparing an in vivo dosing solution of this compound involves creating a suspended solution. For example, to prepare a 2.5 mg/mL solution, a stock solution in DMSO (e.g., 25 mg/mL) is first prepared. This stock solution is then diluted with a vehicle typically composed of PEG300, Tween-80, and saline. A sample preparation could involve adding 100 µL of the DMSO stock to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline to reach a final volume of 1 mL. This type of formulation is suitable for oral and intraperitoneal administration in animal studies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the simultaneous quantification of Filgotinib and this compound in biological matrices such as human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical protocol would involve protein precipitation from the plasma sample using an organic solvent like methanol. The supernatant is then injected into an LC system equipped with a suitable analytical column (e.g., a C18 column). The analytes are separated using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid). Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Visualizations

Metabolic Pathway of Filgotinib to this compound

Caption: Metabolic conversion of Filgotinib to its active metabolite, this compound, mediated by Carboxylesterase 2.

JAK-STAT Signaling Pathway and Inhibition by this compound

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exposure‐response relationships for the efficacy and safety of filgotinib and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to GS-829845 (CAS Number 1257705-09-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, an oral, preferential inhibitor of Janus kinase 1 (JAK1). This technical guide provides a comprehensive overview of the core scientific and technical data available for this compound. The document summarizes its mechanism of action, key quantitative data including in vitro potency and human pharmacokinetics, and detailed experimental protocols for relevant assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biochemical and cellular functions.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 1257705-09-1, is a critical component in the overall therapeutic effect of Filgotinib. Following oral administration, Filgotinib is rapidly and extensively metabolized to this compound.[1][2] While this compound is approximately 10-fold less potent than its parent compound, it exhibits a significantly longer plasma half-life and achieves higher systemic exposure, thereby contributing substantially to the sustained JAK1 inhibition observed in vivo.[1][3] This guide delves into the technical details of this compound, providing valuable information for researchers and professionals involved in drug development and the study of inflammatory diseases.

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound exerts its therapeutic effect by preferentially inhibiting Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors that are implicated in inflammation and immune responses.

The general mechanism of the JAK/STAT pathway involves the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[4]

By inhibiting JAK1, this compound effectively dampens the signaling of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFNγ), which are known to play significant roles in the pathophysiology of autoimmune diseases like rheumatoid arthritis.

Quantitative Data

In Vitro Potency

This compound is a preferential inhibitor of JAK1. While direct IC50 values for this compound are not consistently published, it is widely reported to be approximately 10-fold less potent than its parent compound, Filgotinib. The table below provides the known IC50 values for Filgotinib and the estimated IC50 values for this compound.

| Kinase | Filgotinib IC50 (nM) | Estimated this compound IC50 (nM) |

| JAK1 | 10 | ~100 |

| JAK2 | 28 | ~280 |

| JAK3 | 810 | ~8100 |

| TYK2 | 116 | ~1160 |

| Table 1: In Vitro Inhibitory Potency of Filgotinib and Estimated Potency of this compound against Janus Kinases. |

Human Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by a longer half-life and higher systemic exposure compared to Filgotinib, contributing significantly to the overall pharmacodynamic effect.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3 - 8 hours | |

| Terminal Elimination Half-life (t½) | ~19 hours | |

| Systemic Exposure (AUC) vs. Filgotinib | 16- to 20-fold higher | |

| Steady-State Cmax (200 mg QD Filgotinib) | 12 µM | |

| Table 2: Summary of Human Pharmacokinetic Parameters for this compound. |

Experimental Protocols

Biochemical JAK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to determine the in vitro potency of this compound against JAK family kinases.

Methodology:

-

Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.

-

Enzyme and Substrate Addition: Prepare a solution containing the specific JAK enzyme (e.g., JAK1) and a biotinylated peptide substrate in kinase reaction buffer. Add this solution to the wells containing the compound.

-

Pre-incubation: Incubate the plate at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature to allow for substrate phosphorylation.

-

Detection: Stop the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (APC) and 615 nm (europium).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cellular Inhibition of Cytokine-Induced STAT Phosphorylation (Whole Blood Flow Cytometry)

This protocol outlines a method to assess the functional activity of this compound in a cellular context by measuring the inhibition of STAT phosphorylation.

Methodology:

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquot the whole blood and incubate with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Stimulate the blood samples with a specific cytokine to induce STAT phosphorylation (e.g., IL-6 to induce pSTAT1 and pSTAT3, or IL-2 to induce pSTAT5) for a short period (e.g., 15-30 minutes) at 37°C.

-

Red Blood Cell Lysis and Fixation: Lyse the red blood cells using a lysis buffer and simultaneously fix the leukocytes with formaldehyde.

-

Permeabilization: Permeabilize the fixed cells with a reagent such as cold methanol to allow for intracellular staining.

-

Antibody Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for a cell surface marker (e.g., CD4 for T-helper cells) and an intracellular phosphorylated STAT protein (e.g., anti-pSTAT1-PE).

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a key active metabolite of Filgotinib that plays a major role in its therapeutic efficacy due to its preferential JAK1 inhibition and favorable pharmacokinetic profile. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working on JAK inhibitors and the treatment of inflammatory and autoimmune diseases. The provided diagrams and structured data facilitate a clear and concise understanding of the technical aspects of this compound. Further research into the specific cellular effects and long-term implications of this compound will continue to enhance our understanding of its therapeutic potential.

References

GS-829845: A Comprehensive Technical Overview of its Role in the JAK/STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. As a key player in the therapeutic effects of its parent compound, a thorough understanding of this compound's interaction with the JAK/STAT signaling pathway is critical for researchers and professionals in the field of drug development for inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of this compound, including its inhibitory activity, the experimental protocols for its characterization, and its mechanism of action within the canonical JAK/STAT pathway.

Core Concepts: The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade utilized by a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, ultimately regulating gene expression. This pathway is integral to numerous cellular processes, including hematopoiesis, immune response, inflammation, and cell growth. The dysregulation of the JAK/STAT pathway is a hallmark of various autoimmune and inflammatory diseases.

The canonical pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits. This conformational change brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors, creating docking sites for STAT proteins. Upon recruitment to the phosphorylated receptors, STATs are themselves phosphorylated by the activated JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate the transcription of target genes.

This compound: Mechanism of Action and Quantitative Profile

This compound, like its parent compound Filgotinib, is a preferential inhibitor of JAK1. It exerts its therapeutic effect by competing with ATP for the binding site in the catalytic domain of JAK1, thereby preventing the phosphorylation and activation of the kinase. This inhibition of JAK1 activity disrupts the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.

While this compound shares a similar preferential selectivity for JAK1 with Filgotinib, it is characterized by a lower potency, approximately 10-fold less than the parent compound. However, it exhibits a significantly longer plasma half-life, contributing to sustained therapeutic activity.

Inhibitory Activity of this compound against JAK Family Kinases

The following table summarizes the estimated half-maximal inhibitory concentrations (IC50) of this compound against the four members of the JAK family. These values are extrapolated from the known IC50 values of Filgotinib, based on the established 10-fold lower potency of its metabolite.

| Kinase | Filgotinib IC50 (nM) | Estimated this compound IC50 (nM) |

| JAK1 | 10 | ~100 |

| JAK2 | 28 | ~280 |

| JAK3 | 810 | ~8100 |

| TYK2 | 116 | ~1160 |

Data for Filgotinib IC50 values are derived from published in vitro biochemical assays.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is crucial for their characterization. Below is a detailed, representative protocol for an in vitro biochemical kinase assay to determine the IC50 values of a test compound against JAK kinases. This protocol is based on commonly used methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or radiolabeled ATP assays.

Protocol: In Vitro JAK Kinase Inhibition Assay (HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (catalytic domains).

-

Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate).

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compound (this compound) serially diluted in DMSO.

-

HTRF detection reagents:

-

Europium cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-XL665.

-

-

384-well low-volume white microplates.

-

Plate reader capable of HTRF detection.

Procedure:

-

Compound Preparation:

-

Prepare a series of dilutions of the test compound (this compound) in 100% DMSO. A typical starting concentration would be 1 mM, followed by 1:3 serial dilutions.

-

Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent JAK inhibitor as a positive control.

-

-

Enzyme and Substrate Preparation:

-

Dilute the JAK enzymes and the biotinylated peptide substrate in the assay buffer to their final desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzymes and at or near the Km for the peptide substrate.

-

-

Kinase Reaction:

-

Add the diluted enzyme solution to each well of the assay plate containing the test compound.

-

Allow the enzyme and compound to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well. The final ATP concentration should be at or near its Km for each specific JAK enzyme.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the HTRF detection reagents diluted in a detection buffer containing EDTA.

-

Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection antibodies to the phosphorylated substrate.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizing the JAK/STAT Pathway and this compound Inhibition

The following diagrams illustrate the canonical JAK/STAT signaling pathway and the workflow for determining the inhibitory activity of this compound.

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK1.

Caption: Workflow for the in vitro determination of this compound IC50 against JAK kinases.

Conclusion

This compound is a critical active metabolite of Filgotinib that contributes significantly to its therapeutic efficacy through the preferential inhibition of JAK1. Its distinct pharmacokinetic profile, characterized by a longer half-life, ensures sustained modulation of the JAK/STAT signaling pathway. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of JAK inhibitors. A comprehensive understanding of the molecular interactions and experimental methodologies associated with this compound is paramount for the advancement of targeted therapies for a range of inflammatory and autoimmune disorders.

In Vitro Potency of GS-829845: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of GS-829845, the primary active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Data Presentation: In Vitro Potency of this compound and Filgotinib

The in vitro potency of this compound has been characterized in various assays, demonstrating its preferential inhibition of JAK1. The following tables provide a comparative summary of the half-maximal inhibitory concentrations (IC50) for both this compound and its parent compound, Filgotinib.

| Compound | Target | IC50 (nM) | Assay Type |

| Filgotinib | JAK1 | 10 | Biochemical Assay |

| JAK2 | 28 | Biochemical Assay | |

| JAK3 | 810 | Biochemical Assay | |

| TYK2 | 116 | Biochemical Assay |

Table 2: Comparative IC50 Values of Filgotinib and this compound in a Whole Blood Assay [1]

The following data represents the inhibition of cytokine-induced STAT phosphorylation in whole blood from healthy donors.

| Cytokine Stimulus / Pathway | Filgotinib IC50 (nM) | This compound (MET) IC50 (nM) |

| IL-6 / pSTAT1 (JAK1/JAK2) | 77 | 967 |

| IFNα / pSTAT5 (JAK1/TYK2) | 36 | 537 |

| IL-15 / pSTAT5 (JAK1/JAK3) | 38 | 967 |

| GM-CSF / pSTAT5 (JAK2/JAK2) | 66 | 3436 |

| G-CSF / pSTAT3 (JAK2/JAK2) | 404 | 16,717 |

| IL-4 / pSTAT6 (JAK1/JAK3) | 116 | 20,984 |

MET denotes the major metabolite of Filgotinib, this compound.[1]

It is consistently reported that this compound is approximately 10-fold less potent than its parent compound, Filgotinib.[2]

Signaling Pathway and Mechanism of Action

This compound, as a preferential JAK1 inhibitor, functions by blocking the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in autoimmune diseases such as rheumatoid arthritis. By inhibiting JAK1, this compound effectively reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of inflammatory genes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against purified JAK enzymes.

Objective: To quantify the IC50 value of this compound for JAK1, JAK2, JAK3, and TYK2.

Materials:

-

Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate.

-

This compound dissolved in DMSO.

-

Assay buffer.

-

384-well plates.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Methodology:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the specific JAK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Whole Blood Phospho-STAT Flow Cytometry Assay

This assay measures the pharmacodynamic effect of this compound on JAK1 signaling in a more physiologically relevant context.[1]

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in whole blood.

Materials:

-

Freshly collected whole blood from healthy donors.

-

This compound dissolved in DMSO.

-

Cytokines for stimulation (e.g., IL-6, IFN-α).

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).

-

Flow cytometer.

Methodology:

-

Pre-incubate aliquots of whole blood with various concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.[3]

-

Stimulate the blood samples with a specific cytokine (e.g., 100 ng/ml of IL-6 or IFN-α) for 15 minutes at 37°C.

-

Fix the red blood cells and permeabilize the leukocytes using appropriate buffers.

-

Stain the cells with fluorochrome-conjugated antibodies specific for the phosphorylated STAT protein of interest.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in specific leukocyte populations.

-

Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Cellular Assay using Human Fibroblast-Like Synoviocytes from Rheumatoid Arthritis Patients (HFLS-RA)

This cellular model provides insights into the effect of this compound on a key cell type involved in the pathophysiology of rheumatoid arthritis.

Objective: To evaluate the ability of this compound to inhibit pro-inflammatory responses in HFLS-RA.

Materials:

-

Primary Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA).

-

Cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

Pro-inflammatory stimulus (e.g., IL-1β or Oncostatin M).

-

ELISA kits for measuring cytokines and chemokines (e.g., IL-6, CXCL8).

Methodology:

-

Culture HFLS-RA in appropriate multi-well plates until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified period.

-

Stimulate the cells with a pro-inflammatory agent like IL-1β.

-

Incubate for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Collect the cell culture supernatants.

-

Measure the concentration of key inflammatory markers, such as IL-6, in the supernatants using ELISA.

-

Assess the effect of this compound on the production of these markers and determine its inhibitory potency.

This guide provides a foundational understanding of the in vitro potency and mechanism of action of this compound. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of drug development for inflammatory diseases.

References

- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

GS-829845: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GS-829845, the major and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. While the "discovery" of this compound is intrinsically linked to the metabolic studies of its parent compound, Filgotinib, this document will elucidate its unique pharmacological profile, its pivotal role in the therapeutic efficacy of Filgotinib, and its pharmacokinetic characteristics. This guide will also address the synthesis of this compound, focusing on its metabolic generation and noting its commercial availability for research applications. Detailed summaries of preclinical and clinical data are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies and visual diagrams of key pathways and workflows to provide a comprehensive resource for researchers in the field of drug development and immunology.

Introduction: The Emergence of this compound

This compound was identified during the preclinical development of Filgotinib (formerly GLPG0634), an oral, potent, and selective JAK1 inhibitor.[1] It is the principal circulating and active metabolite of Filgotinib in humans.[1] The discovery of this compound was a critical step in understanding the overall pharmacological and pharmacokinetic profile of Filgotinib, as the metabolite significantly contributes to its therapeutic effects. This compound itself is a preferential JAK1 inhibitor, albeit with a lower potency than its parent compound.[2][3][4] However, its longer half-life and higher systemic exposure mean that it plays a crucial role in the sustained clinical efficacy observed with Filgotinib treatment.

Synthesis of this compound

Metabolic Synthesis

The primary route of this compound formation is through the in vivo metabolism of Filgotinib. Following oral administration, Filgotinib is rapidly and extensively metabolized by carboxylesterase 2 (CES2) to this compound. This metabolic conversion is a key feature of Filgotinib's disposition.

Caption: Metabolic conversion of Filgotinib to this compound.

Chemical Synthesis

While detailed protocols for the chemical synthesis of this compound are not publicly disclosed in the reviewed literature, the compound is commercially available from various suppliers for research purposes. This indicates the existence of proprietary, scalable synthetic routes. For research and as a reference standard, a direct chemical synthesis would be necessary.

Pharmacological Profile

Mechanism of Action: JAK1 Inhibition

This compound, like its parent compound Filgotinib, is a preferential inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical downstream cascade for numerous cytokine receptors involved in inflammation and immune responses. By inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines.

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

In Vitro Potency

This compound is a potent inhibitor of JAK1, although it is approximately 10-fold less potent than its parent compound, Filgotinib. The combined action of both molecules contributes to the overall efficacy.

Table 1: In Vitro Potency of Filgotinib and this compound

| Compound | Target | Potency | Reference |

| Filgotinib | JAK1 | Potent Inhibitor | |

| This compound | JAK1 | ~10-fold less potent than Filgotinib |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by a longer half-life and higher systemic exposure compared to Filgotinib.

Table 2: Pharmacokinetic Parameters of Filgotinib and this compound in Humans

| Parameter | Filgotinib | This compound | Reference |

| Half-life (t½) | ~7 hours | ~19 hours | |

| Time to Cmax (Tmax) | 2-3 hours | 5 hours | |

| Protein Binding | 55-59% | 39-44% | |

| Systemic Exposure (AUC) | Lower | 16- to 20-fold higher than Filgotinib | |

| Elimination | Primarily metabolized | Primarily renal elimination |

Clinical Evaluation

The clinical significance of this compound has been extensively evaluated in the Phase 2 and Phase 3 clinical trial programs for Filgotinib in rheumatoid arthritis (RA), such as the FINCH studies.

Exposure-Response Relationship

Exposure-response (ER) analyses from the FINCH studies demonstrated that the combined exposure of Filgotinib and this compound, termed effective AUC (AUCeff), correlates with clinical efficacy. Higher AUCeff was associated with higher response rates for endpoints such as the American College of Rheumatology 20% (ACR20) response.

Table 3: Efficacy in the FINCH 3 Study (Week 24)

| Treatment Group | ACR20 Response Rate | p-value vs. MTX | Reference |

| Filgotinib 200 mg + MTX | Significantly Higher | <0.001 | |

| Filgotinib 100 mg + MTX | Significantly Higher | <0.001 | |

| MTX Monotherapy | - | - |

Safety Profile

ER analyses for safety endpoints were conducted separately for Filgotinib and this compound. These analyses showed no clear relationship between the exposure to either compound and the most frequent treatment-emergent adverse events (TEAEs), serious TEAEs, or laboratory abnormalities.

Experimental Protocols

Preclinical: JAK1 Enzyme Inhibition Assay (Illustrative Protocol)

This protocol is based on commercially available JAK1 assay kits and represents a typical workflow for assessing enzyme inhibition.

Caption: Workflow for a typical in vitro JAK1 enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a suitable substrate peptide (e.g., IRS-1tide).

-

Inhibitor Preparation: Perform serial dilutions of this compound to the desired concentrations.

-

Assay Plate Setup: Add the master mix and the inhibitor solutions to a 96-well plate. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation: Add purified recombinant JAK1 enzyme to all wells except the negative control to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ADP produced, which correlates with enzyme activity.

-

Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each concentration of this compound to determine the IC50 value.

Clinical: FINCH 3 Study Protocol (Simplified)

This protocol is a simplified representation of the FINCH 3 Phase 3 clinical trial.

Methodology:

-

Patient Population: Adults with moderately to severely active rheumatoid arthritis with limited or no prior exposure to methotrexate (MTX).

-

Study Design: A 52-week, randomized, double-blind, active-controlled study.

-

Randomization: Patients were randomized to receive either Filgotinib (100 mg or 200 mg once daily) in combination with MTX, Filgotinib 200 mg monotherapy, or MTX monotherapy.

-

Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24.

-

Pharmacokinetic Analysis: Plasma concentrations of Filgotinib and this compound were measured at various time points to perform population pharmacokinetic and exposure-response modeling.

Conclusion

This compound is a key active metabolite of Filgotinib that significantly contributes to its therapeutic effect as a JAK1 inhibitor. Its discovery through metabolic studies of Filgotinib was crucial for a complete understanding of the drug's mechanism of action and clinical pharmacology. The distinct pharmacokinetic profile of this compound, particularly its long half-life and high systemic exposure, complements the activity of the parent compound, resulting in sustained JAK1 inhibition. While the specific chemical synthesis of this compound is proprietary, its metabolic generation is well-characterized. The extensive evaluation in preclinical and large-scale clinical trials has established the integral role of this compound in the efficacy and safety profile of Filgotinib for the treatment of rheumatoid arthritis. This technical guide provides a comprehensive resource for professionals in the field, summarizing the key data and methodologies related to the discovery and characterization of this compound.

References

- 1. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure‐response relationships for the efficacy and safety of filgotinib and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of GS-829845

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Understanding the in vitro characteristics of this compound is crucial for a comprehensive evaluation of Filgotinib's therapeutic potential and mechanism of action. These application notes provide detailed protocols for assessing the in vitro potency and cellular activity of this compound.

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine and growth factor signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound, like its parent compound, preferentially inhibits JAK1, thereby modulating the signaling of pro-inflammatory cytokines.[1][2]

Data Presentation

The inhibitory activity of this compound and its parent compound, Filgotinib, has been evaluated in both biochemical and cell-based in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: Biochemical Inhibitory Potency (IC50) of Filgotinib against JAK Family Kinases

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |

| Filgotinib | 10 | 28 | 810 | 116 |

Data from cell-free biochemical assays.[3]

Table 2: Comparative In Vitro Potency (IC50) of Filgotinib and this compound in a Cell-Based Assay

| Compound | Assay Type | Target Pathway | IC50 (µM) |

| Filgotinib | Human Whole Blood Assay | JAK1-dependent signaling | 0.629 |

| This compound | Human Whole Blood Assay | JAK1-dependent signaling | 11.9 |

This data indicates that this compound is approximately 19-fold less potent than Filgotinib in a human whole-blood assay.

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated upon the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. This compound exerts its effect by inhibiting the kinase activity of JAK1, thereby blocking the downstream phosphorylation of STATs.

Caption: Inhibition of the JAK1-STAT signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for a biochemical and a cell-based in vitro assay to determine the inhibitory activity of this compound on JAK1.

Biochemical JAK1 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant JAK1.

Experimental Workflow:

Caption: Workflow for a biochemical HTRF-based JAK1 kinase assay.

Materials:

-

Recombinant human JAK1 enzyme

-

Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide)

-

ATP

-

Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024 anti-phospho-tyrosine antibody)

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the diluted this compound or DMSO (for control wells) into the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a mixture of the JAK1 enzyme and the biotinylated peptide substrate in the assay buffer. Add this mixture (e.g., 4 µL) to each well.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of ATP in the assay buffer. Add the ATP solution (e.g., 4 µL) to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km for JAK1.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Reaction Termination and Detection: Add a solution containing the Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in a detection buffer (containing EDTA to stop the reaction).

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

-

Signal Reading: Read the plate on an HTRF-compatible microplate reader at 620 nm (Europium emission) and 665 nm (XL665 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Determine the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STAT1 Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced JAK1-mediated phosphorylation of STAT1 in a cellular context.

Experimental Workflow:

Caption: Workflow for a cell-based STAT1 phosphorylation assay.

Materials:

-

A human cell line responsive to JAK1-activating cytokines (e.g., HeLa, A549, or PBMCs)

-

Cell culture medium and supplements

-

Recombinant human Interferon-gamma (IFN-γ)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Assay for protein quantification (e.g., BCA assay)

-

Method for detecting phosphorylated STAT1 (pSTAT1) and total STAT1 (e.g., Western blot, ELISA, or a TR-FRET-based kit)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum or serum-free medium for 4-24 hours prior to the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Pre-incubation: Incubate the cells with the compound for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add IFN-γ to the wells to a final concentration known to induce a robust STAT1 phosphorylation response (e.g., 10 ng/mL). For the unstimulated control, add vehicle.

-

Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Remove the medium and wash the cells once with cold PBS. Add cell lysis buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.

-

Lysate Collection and Protein Quantification: Collect the cell lysates and clarify them by centrifugation. Determine the protein concentration of each lysate.

-

Detection of pSTAT1:

-

For Western Blot: Normalize the protein concentrations, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT1 (Tyr701) and total STAT1. Use a secondary antibody for detection.

-

For ELISA or TR-FRET: Follow the manufacturer's instructions for the specific kit being used, adding normalized cell lysates to the assay plate.

-

-

Data Analysis: Quantify the pSTAT1 signal and normalize it to the total STAT1 signal for each sample. Calculate the percent inhibition of IFN-γ-induced pSTAT1 for each concentration of this compound relative to the stimulated vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for Evaluating GS-829845 Activity in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the primary and active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.[1][2] Like its parent compound, this compound preferentially inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transducing signals from various cytokines and growth factors, thereby playing a significant role in immune responses and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various inflammatory diseases and cancers. This compound is approximately 10-fold less potent than Filgotinib but possesses a longer half-life, contributing significantly to the overall pharmacodynamic effect.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.

Data Presentation

The inhibitory activity of this compound can be quantified using various in vitro and cell-based assays. Below is a summary of expected quantitative data based on the known potency of its parent compound, Filgotinib.

| Assay Type | Target | Metric | Estimated Value for this compound | Reference Compound (Filgotinib) |

| Whole Blood Assay | JAK1-dependent STAT1 phosphorylation | IC50 | ~6.3 µM | 629 nM |

| Cell Viability Assay | Proliferation of JAK-STAT dependent cell lines | GI50 | Cell line dependent | Cell line dependent |

| Apoptosis Assay | Induction of apoptosis in sensitive cell lines | EC50 | Cell line dependent | Cell line dependent |

| STAT3 Phosphorylation Assay | Inhibition of IL-6 induced pSTAT3 | IC50 | Cell line dependent | Cell line dependent |

| JAK/STAT Luciferase Reporter Assay | Inhibition of ISRE-driven luciferase expression | IC50 | Cell line dependent | Cell line dependent |

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the JAK-STAT signaling pathway and the workflow of the assays used to measure its inhibitory activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Appropriate cancer cell line (e.g., those with constitutively active JAK/STAT signaling)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key effectors of apoptosis.

Materials:

-

This compound

-

Appropriate cell line

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 50 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle-treated control.

STAT3 Phosphorylation Assay (Western Blotting)

This protocol details the detection of phosphorylated STAT3 (pSTAT3) to assess the direct inhibitory effect of this compound on the JAK/STAT pathway.

Materials:

-

This compound

-

A suitable cell line that shows STAT3 phosphorylation upon cytokine stimulation (e.g., IL-6)

-

Cell culture medium (serum-free for stimulation)

-

Recombinant human IL-6

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 as a loading control.

-

Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.

JAK/STAT Luciferase Reporter Assay

This assay measures the transcriptional activity of the JAK/STAT pathway using a reporter gene.

Materials:

-

This compound

-

HEK293 or other suitable host cell line

-

ISRE (Interferon-Stimulated Response Element) luciferase reporter vector

-

A constitutively expressing Renilla luciferase vector (for normalization)

-

Transfection reagent

-

Interferon-alpha (IFN-α)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Co-transfect the host cell line with the ISRE luciferase reporter vector and the Renilla luciferase vector using a suitable transfection reagent.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

-

Stimulate the cells with IFN-α to activate the JAK/STAT pathway.

-

Incubate for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of luciferase activity relative to the stimulated control and determine the IC50 value.

References

Application Notes and Protocols for GS-829845 in Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a potent and selective Janus kinase 1 (JAK1) inhibitor.[1][2] Filgotinib has been investigated for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis and ulcerative colitis.[3] this compound itself is a preferential JAK1 inhibitor, although it is approximately 10-fold less potent than its parent compound, Filgotinib.[1][2] However, it possesses a significantly longer half-life, contributing substantially to the overall therapeutic effect. Understanding the activity and properties of this compound is crucial for a comprehensive evaluation of Filgotinib's mechanism of action and for the development of novel therapies targeting the JAK-STAT pathway.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a variety of pro-inflammatory cytokines. Dysregulation of this pathway is a key factor in the pathogenesis of many autoimmune and inflammatory disorders. By preferentially inhibiting JAK1, this compound modulates the signaling of cytokines that are pivotal in driving inflammatory responses. These application notes provide detailed protocols for utilizing this compound as a tool to investigate inflammatory processes in both in vitro and in vivo research settings.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event leads to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammation and immune responses. This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of JAK1, thereby interrupting this signaling cascade.

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its parent compound, Filgotinib, derived from clinical and preclinical studies.

Table 1: Pharmacokinetic Parameters of Filgotinib and this compound

| Parameter | Filgotinib | This compound | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | 5 hours | |

| Half-life (t½) | ~7 hours | ~19 hours | |

| Protein Binding | 55-59% | 39-44% | |

| Metabolism | Primarily by Carboxylesterase-2 (CES2) | - | |

| Elimination | Primarily renal elimination of this compound | Primarily renal |

Table 2: In Vitro Potency

| Compound | Target | IC50 | Notes |

| Filgotinib | JAK1 | - | Potent inhibitor |

| This compound | JAK1 | - | ~10-fold less potent than Filgotinib |

Experimental Protocols

Protocol 1: In Vitro JAK1 Kinase Activity Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on JAK1 kinase activity.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against purified JAK1 enzyme.

Materials:

-

This compound (stored as a stock solution in DMSO)

-

Recombinant human JAK1 enzyme

-

ATP

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Assay buffer

-

This compound at various concentrations (or DMSO for control)

-

JAK1 enzyme

-

Substrate peptide

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detection: Add the kinase detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Figure 2: Workflow for the in vitro JAK1 kinase activity assay.

Protocol 2: Cell-Based Phospho-STAT Assay

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Objective: To determine the potency of this compound in inhibiting JAK1-dependent signaling in a relevant cell line.

Materials:

-

A human cell line expressing the appropriate cytokine receptor (e.g., TF-1 cells for IL-6 signaling)

-

Cell culture medium and supplements

-

This compound

-

Cytokine (e.g., recombinant human IL-6)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., formaldehyde)

-

Permeabilization buffer (e.g., methanol)

-

Primary antibody against phosphorylated STAT (e.g., anti-pSTAT3)

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Cell Culture: Culture the cells according to standard protocols.

-

Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Fixation: Fix the cells by adding fixation buffer.

-

Permeabilization: Permeabilize the cells with permeabilization buffer to allow antibody entry.

-

Staining:

-

Wash the cells with PBS.

-

Incubate the cells with the primary anti-pSTAT antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

-

Flow Cytometry:

-

Resuspend the cells in PBS.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

-

-

Data Analysis:

-

Determine the median fluorescence intensity (MFI) for each sample.

-

Normalize the MFI values to the stimulated and unstimulated controls.

-

Plot the percentage of inhibition of pSTAT signaling against the this compound concentration to determine the IC50.

-

Protocol 3: In Vivo Model of Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general framework for evaluating the efficacy of this compound in a widely used animal model of rheumatoid arthritis.

Objective: To assess the therapeutic effect of this compound on the clinical and histological signs of arthritis in a mouse model.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for measuring paw thickness

-

Histology reagents

Procedure:

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection.

-

-

Treatment:

-

Begin treatment with this compound or vehicle once clinical signs of arthritis appear (typically around day 24-28).

-

Administer this compound orally once or twice daily at predetermined doses.

-

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score the clinical signs of arthritis in each paw based on a standardized scale (e.g., 0-4).

-

Measure paw thickness using calipers every 2-3 days.

-

-

Termination and Sample Collection:

-

At the end of the study (e.g., day 42), euthanize the mice.

-

Collect blood for serum analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies).

-

Harvest paws for histological analysis.

-

-

Histological Analysis:

-

Fix, decalcify, and embed the paws in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

-

Data Analysis:

-

Compare the mean arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups over time.

-

Analyze serum biomarker levels.

-

Score the histological parameters.

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the findings.

-

Figure 3: Timeline of the in vivo collagen-induced arthritis (CIA) model.

Conclusion

This compound, as the primary active metabolite of Filgotinib, is a valuable research tool for investigating the role of JAK1 in inflammatory diseases. The protocols provided herein offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. Appropriate optimization of these protocols may be necessary depending on the specific experimental conditions and research questions. The use of this compound in these and similar experimental systems will contribute to a deeper understanding of the therapeutic potential of selective JAK1 inhibition in a range of inflammatory and autoimmune disorders.

References

Application Notes and Protocols for GS-829845 in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-829845 is the principal and pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of moderately to severely active rheumatoid arthritis (RA). This compound itself is a preferential JAK1 inhibitor, contributing significantly to the therapeutic efficacy of its parent compound. Characterized by a longer half-life than Filgotinib, this compound plays a crucial role in sustaining the inhibition of the JAK-STAT signaling pathway, which is central to the inflammatory processes in RA. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in preclinical RA research.

Mechanism of Action

This compound exerts its therapeutic effects by preferentially inhibiting JAK1, a key enzyme in the signaling cascade of numerous pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis. This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of inflammatory genes.

Signaling Pathway